Methyl 3-amino-3-cyclobutylpropanoate

Lipophilicity optimization ADME prediction Lead optimization

Methyl 3-amino-3-cyclobutylpropanoate (CAS 1391202-69-9) is a β-amino acid methyl ester with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. As a β-amino acid derivative, the amino group is positioned at the β-carbon (C3) relative to the carboxylate ester, distinguishing it from proteinogenic α-amino acids.

Molecular Formula C8H15NO2
Molecular Weight 157.21
CAS No. 1391202-69-9
Cat. No. B3237487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-cyclobutylpropanoate
CAS1391202-69-9
Molecular FormulaC8H15NO2
Molecular Weight157.21
Structural Identifiers
SMILESCOC(=O)CC(C1CCC1)N
InChIInChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3
InChIKeyBONKZIKOKDQSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-3-cyclobutylpropanoate (CAS 1391202-69-9): A Cyclobutyl-Containing β-Amino Acid Ester Building Block for Medicinal Chemistry and Peptidomimetic Research


Methyl 3-amino-3-cyclobutylpropanoate (CAS 1391202-69-9) is a β-amino acid methyl ester with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol [1]. As a β-amino acid derivative, the amino group is positioned at the β-carbon (C3) relative to the carboxylate ester, distinguishing it from proteinogenic α-amino acids [2]. The compound features a cyclobutyl substituent at the C3 position—the same carbon bearing the primary amine—creating a single chiral center. It is commercially available as both the racemic mixture (CAS 1391202-69-9) and as individual (R)- and (S)-enantiomers (CAS 1344478-78-9 for the (3R) form), as well as the hydrochloride salt (CAS 1984078-68-3) [1]. The compound serves as a conformationally restricted chiral building block for the synthesis of peptidomimetics, foldamers, and pharmaceutical intermediates [2].

Why Generic Substitution Fails for Methyl 3-Amino-3-cyclobutylpropanoate: Cycloalkyl Ring Size Dictates Physicochemical and Conformational Profiles


Closely related cycloalkyl-substituted β-amino acid esters—specifically the cyclopropyl (MW 143.18; XLogP3 ~0.1–0.35), cyclopentyl (MW 171.24; XLogP3 1.0), and cyclohexyl (MW 185.26) analogs—exhibit systematically different lipophilicity, molecular weight, and conformational behavior that preclude simple interchangeability [1][2]. The cyclobutyl compound occupies a distinct intermediate property space (MW 157.21; XLogP3 0.5) that is non-redundant with any other ring size within this homologous series [1]. Moreover, the cyclobutane ring's unique puckered conformation (ca. 25–30° dihedral angle) imparts a specific spatial orientation of the amino and ester functional groups that differs fundamentally from the planar or near-planar cyclopropane and the more flexible cyclopentane/cyclohexane scaffolds—directly impacting molecular recognition in biological targets [3][4]. These quantitative differences in both physicochemical descriptors and three-dimensional topology mean that substituting the cyclobutyl analog with another ring-size congener will alter ligand binding, pharmacokinetics, and conformational preferences in a manner that cannot be predicted or compensated for without de novo experimental validation.

Quantitative Differentiation Evidence for Methyl 3-Amino-3-cyclobutylpropanoate: Head-to-Head Physicochemical and Structural Benchmarking


Lipophilicity (XLogP3) Differentiation Across Cycloalkyl β-Amino Ester Homologs

Methyl 3-amino-3-cyclobutylpropanoate exhibits an XLogP3 value of 0.5, positioning it at a precisely intermediate lipophilicity between its cyclopropyl analog (LogP ~0.08–0.35) and its cyclopentyl analog (XLogP3 = 1.0) [1][2]. This 0.5 log unit difference from the cyclopentyl congener corresponds to a ~3.2-fold difference in octanol–water partition coefficient, which is substantial for modulating membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs. The cyclohexyl analog (MW 185.26, estimated XLogP3 ~1.5–2.0) is even further removed, being 10–30× more lipophilic . This intermediate lipophilicity makes the cyclobutyl compound a unique optimization tool when both the cyclopropyl (too polar) and cyclopentyl (too lipophilic) analogs fall outside the desired property window for a given target [3].

Lipophilicity optimization ADME prediction Lead optimization Physicochemical property

Conformational Restriction: Cyclobutyl Ring Dihedral Angle vs. Other Cycloalkyl β-Amino Acids

The cyclobutane ring adopts a unique puckered conformation with a dihedral angle of approximately 25–30°, in contrast to the essentially planar cyclopropane ring (dihedral ~0°) and the more flexible, multiple-conformer cyclopentane (pseudorotation) and cyclohexane (chair/boat equilibria) systems [1]. In the context of β-amino acid oligomers, trans-2-aminocyclobutane carboxylic acid (tACBC) residues display a marked and well-characterized preference for folding into a 12-helical conformation, as demonstrated by X-ray crystallography and solution NMR studies on hexameric and octameric oligomers [2]. This contrasts with cyclopentane β-amino acid oligomers, which adopt alternative helical preferences, and cyclohexane-based systems that show greater conformational heterogeneity [3]. The cyclobutyl substituent in methyl 3-amino-3-cyclobutylpropanoate, when incorporated into larger molecular architectures, is expected to similarly impose torsional constraints that pre-organize the molecule for specific binding conformations, reducing the entropic penalty upon target engagement [1].

Conformational restriction Peptidomimetic design Foldamer Molecular recognition

Proteolytic Stability Advantage of β-Amino Acid Scaffold Over α-Amino Acid Ester Comparators

As a β-amino acid ester, methyl 3-amino-3-cyclobutylpropanoate belongs to a compound class that has been extensively demonstrated to confer complete resistance to proteolytic degradation when incorporated into peptide chains, in contrast to α-amino acid-based peptides [1]. Comprehensive studies by Seebach and coworkers showed that β- and γ-peptides are 'completely stable towards proteolysis' and, for β-peptides specifically, 'extraordinarily stable towards metabolism, even when bearing functionalized side chains' [1]. Furthermore, cyclobutane-containing β-amino acid derivatives have been specifically validated in proteolytic stability assays: 1-aminocyclobutanecarboxylic acid derivatives incorporated into tuftsin analogs exhibited 'high resistance to enzymatic hydrolysis as compared to tuftsin' at the proteolytically sensitive Thr–Lys bond [2]. In contrast, standard α-amino acid methyl esters (e.g., methyl 3-amino-3-phenylpropanoate derivatives or simple alanine methyl esters) are susceptible to esterase-mediated hydrolysis and proteolytic cleavage [3].

Proteolytic stability Peptidomimetic Metabolic stability β-Peptide

Enantiomeric Availability: Single-Enantiomer (R and S) vs. Racemic Procurement for Stereoselective Synthesis

Methyl 3-amino-3-cyclobutylpropanoate is commercially available in three distinct stereochemical forms: the racemic mixture (CAS 1391202-69-9), the (3R)-enantiomer (CAS 1344478-78-9), and the (3S)-enantiomer [1]. The (3R)-enantiomer is characterized in PubChem with a defined atom stereocenter count of 1 and a computed XLogP3 of 0.5 [1]. Commercial suppliers offer the hydrochloride salt form at purities of 95% (standard grade) to 98% (high-purity grade) . By comparison, the cyclopropyl analog (methyl 3-amino-3-cyclopropylpropanoate) is primarily available as the racemic hydrochloride salt, with single-enantiomer sourcing being substantially more limited . This multi-form availability of the cyclobutyl compound—racemic for initial screening, single enantiomers for stereoselective lead optimization—provides a procurement flexibility that is not uniformly available for all cycloalkyl β-amino ester congeners, reducing the need for in-house chiral resolution [1].

Chiral building block Enantiomeric purity Asymmetric synthesis Stereochemical procurement

Molecular Weight and Topological Polar Surface Area: Balanced Drug-Like Property Profile in Cycloalkyl Series

Methyl 3-amino-3-cyclobutylpropanoate exhibits a topological polar surface area (TPSA) of 52.3 Ų, which is identical to the cyclopentyl analog (52.3 Ų) and is expected to be similar for the cyclopropyl and cyclohexyl analogs given the shared β-amino ester core [1][2]. However, combined with its intermediate molecular weight of 157.21 g/mol, the compound sits closer to the optimal property space for oral bioavailability (MW < 500; TPSA < 140 Ų) than the cyclopentyl (171.24 g/mol) and cyclohexyl (185.26 g/mol) congeners, offering a lower molecular weight burden per ring carbon added [1][2]. In the context of fragment-based drug discovery and lead optimization, the cyclobutyl compound's molecular weight is 14.03 Da lower than the cyclopentyl analog—a difference that can accommodate an additional methyl or hydroxyl substituent elsewhere in the molecule while staying within lead-likeness guidelines (MW ≤ 350–400) [3].

Drug-likeness TPSA Oral bioavailability Property-based design

Orthogonal Functional Group Reactivity: Primary Amine and Methyl Ester Enable Sequential Derivatization Without Cross-Reactivity

Methyl 3-amino-3-cyclobutylpropanoate contains two chemically orthogonal functional groups: a primary aliphatic amine (pKa ~9–10) and a methyl ester, enabling sequential, chemoselective derivatization without protecting group manipulation between steps [1]. The amine can be selectively acylated, sulfonylated, or subjected to reductive amination under conditions that leave the methyl ester intact, while the ester can be hydrolyzed to the carboxylic acid (yielding 3-amino-3-cyclobutylpropanoic acid, CAS 887584-53-4) for subsequent amide bond formation [2]. This contrasts with α-amino acid esters, where the vicinal amine and ester groups can undergo intramolecular cyclization to diketopiperazines under basic or thermal conditions, and with unprotected amino acids, which require activation strategies that can compromise stereochemical integrity at the α-carbon [3]. The esterification of 3-amino-3-cyclobutylpropanoic acid to the target methyl ester is documented in patent literature using thionyl chloride in methanol, providing a reproducible, scalable synthetic entry point .

Orthogonal protection Solid-phase synthesis Peptide coupling Building block versatility

Optimal Procurement and Application Scenarios for Methyl 3-Amino-3-cyclobutylpropanoate Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptidomimetic Lead Optimization Requiring Intermediate Lipophilicity (XLogP3 ~0.5)

In peptidomimetic programs where initial screening has identified that cyclopropyl-substituted analogs (LogP ~0.1–0.35) show insufficient membrane permeability and cyclopentyl-substituted analogs (XLogP3 = 1.0) exhibit excessive lipophilicity leading to metabolic liability or off-target binding, methyl 3-amino-3-cyclobutylpropanoate provides a precisely intermediate XLogP3 of 0.5 [1][2]. Its molecular weight of 157.21 g/mol further preserves lead-likeness while the cyclobutyl ring imposes a 25–30° puckered conformation that restricts torsional freedom, reducing the entropic penalty upon target binding compared to the more flexible cyclopentyl scaffold [3]. The compound should be procured as the single enantiomer appropriate to the target stereochemical series to avoid diastereomer separation after incorporation into the peptide chain [1].

Foldamer and Helical Mimetic Design Exploiting Cyclobutane-Specific 12-Helical Folding Propensity

For research groups designing β-peptide foldamers that mimic α-helical protein secondary structure, the cyclobutyl β-amino acid scaffold of this compound is directly related to the trans-2-aminocyclobutane carboxylic acid (tACBC) system, which has been experimentally demonstrated to fold oligomers into a well-defined 12-helical conformation in both solution (NMR) and solid state (X-ray) [1]. This 12-helix preference is distinct from the conformational behavior of cyclopentane and cyclohexane β-amino acid systems [2]. The methyl ester form (CAS 1391202-69-9) is the preferred procurement form when the carboxyl terminus needs to remain protected during solid-phase peptide synthesis, while the free acid (CAS 887584-53-4) can be sourced for direct coupling onto resin-bound amines [3].

Multi-Gram Building Block Procurement for Parallel Library Synthesis with Orthogonal Derivatization

In medicinal chemistry groups conducting parallel library synthesis, the orthogonal amine and methyl ester functional groups of this compound enable a two-dimensional diversification strategy: (i) amine acylation/sulfonylation/reductive amination to vary the N-terminal moiety, followed by (ii) ester hydrolysis and amide coupling to diversify the C-terminus—all without protecting group interconversion [1]. The reduced risk of β-carbon epimerization compared to α-amino acid esters allows a broader range of basic and nucleophilic coupling conditions [2]. The hydrochloride salt form (CAS 1984078-68-3, purity 95–98%) is recommended for bulk procurement due to its superior storage stability and ease of handling compared to the free base, with the free amine liberated in situ by mild base treatment immediately prior to use [3][4].

Fragment-Based Drug Discovery: Low-Molecular-Weight Cyclobutyl Scaffold with Favorable TPSA/MW Ratio

For fragment-based screening and structure-guided fragment growing, methyl 3-amino-3-cyclobutylpropanoate (MW 157.21, TPSA 52.3 Ų, HBD = 1, HBA = 3) meets standard fragment library criteria (MW < 250, HBD ≤ 3, HBA ≤ 6) while offering a distinctive cyclobutyl 3D topology that is underrepresented in typical flat, aromatic fragment collections [1][2]. Compared to the cyclopentyl analog (MW 171.24), the cyclobutyl fragment conserves 14 Da of molecular weight—sufficient to accommodate a methyl, hydroxyl, or fluorine substituent in subsequent growing steps while remaining within fragment or lead-like boundaries [1][2]. The commercial availability of the racemic form at 95%+ purity from multiple suppliers supports cost-effective initial fragment soaking or co-crystallization experiments, with single-enantiomer follow-up procurement guided by the structural biology results [3].

Quote Request

Request a Quote for Methyl 3-amino-3-cyclobutylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.